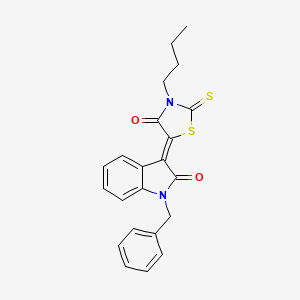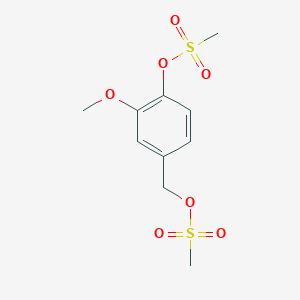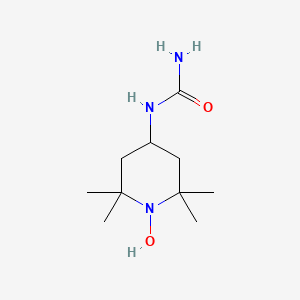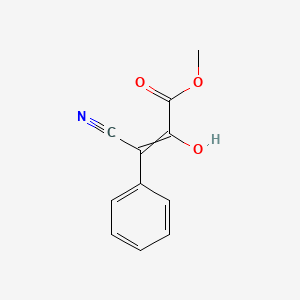![molecular formula C9H10O4 B11965823 Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid CAS No. 16508-04-6](/img/structure/B11965823.png)
Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid, also known as norbornene dicarboxylic acid, is a bicyclic compound with a unique structure that makes it a valuable intermediate in organic synthesis. Its rigid bicyclic framework and the presence of two carboxylic acid groups make it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis of the resulting anhydride to yield the dicarboxylic acid . The reaction typically requires heating and can be carried out in solvents such as toluene or xylene.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the process .
化学反应分析
Types of Reactions
Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anhydrides, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学研究应用
Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism by which bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid exerts its effects involves its ability to participate in various chemical reactions due to its unique structure. The rigid bicyclic framework and the presence of reactive carboxylic acid groups allow it to interact with different molecular targets and pathways. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations .
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound is similar in structure but exists as an anhydride, making it more reactive in certain chemical reactions.
Norbornene acetic acid: Another related compound with a similar bicyclic structure but different functional groups.
Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: A dimethyl ester derivative of the dicarboxylic acid, used in various synthetic applications.
Uniqueness
Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid is unique due to its combination of a rigid bicyclic structure and two carboxylic acid groups. This combination provides a versatile platform for chemical modifications and makes it a valuable intermediate in organic synthesis .
属性
CAS 编号 |
16508-04-6 |
|---|---|
分子式 |
C9H10O4 |
分子量 |
182.17 g/mol |
IUPAC 名称 |
bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h4-5H,1-3H2,(H,10,11)(H,12,13) |
InChI 键 |
DVWBKCSKPCZFDE-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC1C(=C2C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-bromo-2-hydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B11965742.png)
![11-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B11965747.png)


![2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11965761.png)
![[(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11965765.png)

![(5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965774.png)




![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965805.png)

